molecular formula C11H9NO3 B12923108 4-Hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 291518-16-6

4-Hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B12923108
CAS No.: 291518-16-6
M. Wt: 203.19 g/mol
InChI Key: ZQGNFKWCLGMTMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. The reaction is carried out in diphenyl ether, leading to the formation of the desired quinoline derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with potential biological and pharmaceutical activities .

Scientific Research Applications

4-Hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Comparison: Compared to these similar compounds, 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to the presence of the aldehyde group at the 3-position and the methyl group at the 8-position. These structural differences contribute to its distinct chemical reactivity and biological activity .

Properties

CAS No.

291518-16-6

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

4-hydroxy-8-methyl-2-oxo-1H-quinoline-3-carbaldehyde

InChI

InChI=1S/C11H9NO3/c1-6-3-2-4-7-9(6)12-11(15)8(5-13)10(7)14/h2-5H,1H3,(H2,12,14,15)

InChI Key

ZQGNFKWCLGMTMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=O)N2)C=O)O

Origin of Product

United States

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